N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine
Overview
Description
N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine: is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety and two methyl groups on the nitrogen atoms
Scientific Research Applications
Chemistry: N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: The compound has been investigated for its potential as a pharmacophore in drug design. It exhibits activity against various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the piperazine moiety.
Dimethylation: The final step involves the dimethylation of the nitrogen atoms, which can be achieved using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridazine moieties are modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the piperazine moiety.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the pyridazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N,N-dimethyl-5-(piperazin-1-ylsulfonyl)naphthalen-1-amine
- N,N-dimethyl-2-(piperazin-1-yl)ethanamine
- 6-aryl-3(2H)-pyridazinone derivatives
Comparison: N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine is unique due to the presence of both the piperazine and pyridazine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, pharmacokinetic profiles, and biological activities, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
N,N-dimethyl-6-piperazin-1-ylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14(2)9-3-4-10(13-12-9)15-7-5-11-6-8-15/h3-4,11H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJMEPLXLPMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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